4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
CAS No. |
731776-57-1 |
|---|---|
Molecular Formula |
C10H11ClF3NO2S |
Molecular Weight |
301.71 g/mol |
IUPAC Name |
4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H11ClF3NO2S/c1-2-5-15-18(16,17)7-3-4-9(11)8(6-7)10(12,13)14/h3-4,6,15H,2,5H2,1H3 |
InChI Key |
ZNAGVSROQXLOQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide generally follows a two-step approach:
- Preparation or procurement of the sulfonyl chloride precursor: 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride.
- Nucleophilic substitution reaction: Reaction of the sulfonyl chloride with propylamine to form the sulfonamide.
This approach is consistent with classical sulfonamide synthesis where a sulfonyl chloride reacts with a primary amine under basic conditions to afford the sulfonamide.
Detailed Preparation Method
Starting Materials
| Compound | Role | Typical Source or Preparation |
|---|---|---|
| 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride | Sulfonyl chloride precursor | Commercially available or synthesized via chlorosulfonation of 4-chloro-3-(trifluoromethyl)benzene |
| Propylamine | Nucleophile (amine) | Commercially available |
| Base (e.g., triethylamine or pyridine) | Acid scavenger | Commercially available |
| Solvent (e.g., dichloromethane, acetonitrile) | Reaction medium | Commercially available |
Reaction Conditions
- Solvent: Dichloromethane or acetonitrile is commonly used due to their ability to dissolve both reactants and maintain low temperatures.
- Temperature: Typically maintained between 0°C and room temperature (20–25°C) to control the exothermic reaction and avoid side reactions.
- Base: Triethylamine or pyridine is added to neutralize the hydrochloric acid formed during the reaction.
- Reaction Time: Usually 2–12 hours depending on scale and temperature.
- Stoichiometry: Equimolar amounts of sulfonyl chloride and propylamine, with 1.1–1.5 equivalents of base.
Reaction Procedure
- Setup: In a dry round-bottom flask equipped with a stirrer and cooling bath, dissolve 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in the selected solvent.
- Base Addition: Add the base slowly under stirring to the solution at 0°C to trap the HCl generated.
- Amine Addition: Slowly add propylamine dropwise to the reaction mixture, maintaining the temperature below 5°C initially, then allow to warm to room temperature.
- Stirring: Continue stirring for several hours (typically 4–12 hours) until the reaction completion is confirmed by thin-layer chromatography or other analytical methods.
- Work-up: Quench the reaction with water, separate the organic layer, wash with aqueous acid (e.g., 1N HCl) to remove excess amine, then wash with brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate under reduced pressure and purify the crude product by recrystallization or column chromatography.
Representative Reaction Scheme
$$
\text{4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride} + \text{propylamine} \xrightarrow[\text{base}]{\text{solvent, 0-25°C}} \text{4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide} + \text{HCl}
$$
Analytical and Purification Data
| Parameter | Typical Data |
|---|---|
| Melting Point | Approx. 90–95°C (depending on purity) |
| Purification | Recrystallization from ethyl acetate/hexane or silica gel chromatography |
| Characterization | Confirmed by $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry |
| Yield | Generally 70–85% depending on reaction scale and conditions |
Comparative Notes on Bases and Solvents
| Base | Advantages | Disadvantages |
|---|---|---|
| Triethylamine | Widely used, good acid scavenger | Strong odor, volatile |
| Pyridine | Good nucleophilic catalyst effect | Toxic, strong odor |
| Inorganic bases (e.g., potassium carbonate) | Sometimes used, milder | Less soluble in organic solvents |
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Dichloromethane | Good solubility, low boiling point | Toxic, environmental concerns |
| Acetonitrile | Polar aprotic, good for sulfonylation | Higher boiling point, flammable |
Alternative Synthetic Routes
While the sulfonyl chloride route is predominant, alternative methods include:
- Direct sulfonation of propylamine with 4-chloro-3-(trifluoromethyl)benzene derivatives under strong acidic conditions, though this is less common due to harsh conditions and lower selectivity.
- Use of sulfonic acid derivatives activated by coupling agents such as carbodiimides, but these are less efficient and rarely reported for this specific compound.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Sulfonyl chloride synthesis | Chlorosulfonation of 4-chloro-3-(trifluoromethyl)benzene with chlorosulfonic acid | Formation of sulfonyl chloride intermediate |
| Sulfonamide formation | Reaction of sulfonyl chloride with propylamine in dichloromethane, triethylamine base, 0–25°C, 4–12 h | High yield sulfonamide product |
| Work-up | Aqueous washes (acidic and brine), drying over sodium sulfate | Removal of impurities and by-products |
| Purification | Recrystallization or chromatography | Pure 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group plays a significant role.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while oxidation reactions may produce sulfonic acids.
Scientific Research Applications
4-Chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Findings
Pharmacological Activity
- COL3A1 Inhibition: Compounds like N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide exhibit potent COL3A1 inhibition (IC₅₀ ~50 nM), critical in cancer metastasis .
- Anti-inflammatory Action : Celecoxib’s pyrazole core enables selective COX-2 inhibition, a mechanism distinct from the target compound’s benzenesulfonamide scaffold .
Solubility and Bioavailability
Structure-Activity Relationships (SAR)
- Trifluoromethyl Group : Present in both the target compound and N-cyclopropyl-4-hydroxy analog, this group enhances binding to hydrophobic pockets in enzymes (e.g., COL3A1) .
- Chlorine vs. Hydroxyl Substituents : Chlorine at C4 (target compound) may reduce metabolic oxidation compared to hydroxyl groups, improving stability. However, hydroxyl groups can facilitate hydrogen bonding with targets .
- Side Chain Variations : Propyl chains balance lipophilicity and steric bulk, whereas cyclopropyl or methoxypropyl groups alter conformational flexibility and solubility .
Biological Activity
4-Chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a chlorinated aromatic system with a trifluoromethyl substituent. The presence of these groups may influence its biological interactions and pharmacological properties.
Research indicates that compounds within the sulfonamide class, including 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide, often exhibit their effects through the inhibition of specific biological pathways. Notably, the NLRP3 inflammasome pathway is a significant target for many sulfonamides, which can modulate inflammatory responses.
NLRP3 Inflammasome Inhibition
A study on related compounds demonstrated that modifications on the sulfonamide moiety can enhance inhibitory potency against the NLRP3 inflammasome. For instance, analogues of JC124 showed IC50 values ranging from 0.42 to 0.55 μM, indicating a robust capacity to inhibit IL-1β release in vitro . These findings suggest that structural features similar to those in 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide may also confer similar inhibitory effects.
Anticancer Activity
A series of studies have investigated the anticancer properties of sulfonamide derivatives. For example, compounds derived from 4-aminoquinoline sulfonamides exhibited selective growth inhibition against cancer cells compared to non-cancerous cells. One compound showed a GI50 value of 2.45 μM against MCF7 breast cancer cells, indicating significant cytotoxicity . This suggests that 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide may possess similar anticancer properties, warranting further investigation.
Toxicological Profile
The toxicological assessment of related compounds reveals potential adverse effects at high doses. Inhalation studies indicated dose-dependent nephropathy and hepatocellular hypertrophy in rodents exposed to high concentrations of similar sulfonamides. The NOAEL (No Observed Adverse Effect Level) was determined to be around 50 mg/kg for some related chemicals . Understanding these toxicological profiles is crucial for evaluating the safety of 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide in therapeutic applications.
Data Tables
Q & A
Q. What are the recommended methods for synthesizing and characterizing 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide?
Methodological Answer: Synthesis typically involves sulfonylation reactions, where a benzenesulfonyl chloride intermediate reacts with a propylamine derivative under controlled conditions. Key steps include:
- Sulfonylation : Reacting 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with N-propylamine in anhydrous dichloromethane, using a base (e.g., triethylamine) to scavenge HCl .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
For characterization:
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach ensures accuracy:
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns (e.g., chlorine’s M+2 peak) and confirms molecular formula .
- FTIR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., S–N bond ~1.63 Å) and crystal packing; SHELX software is standard for refinement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer: Systematic SAR strategies include:
- Substituent Variation : Replace the chloro or trifluoromethyl groups with other electron-withdrawing groups (e.g., nitro, cyano) to assess potency changes .
- Positional Isomerism : Synthesize analogs with substituents at alternative positions (e.g., 2-chloro vs. 4-chloro) to evaluate steric/electronic effects .
- In Vitro Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays to quantify inhibition constants (Ki) .
Key SAR Findings from Literature:
| Substituent | Position | Biological Impact |
|---|---|---|
| Chloro | 4 | Enhances target binding via hydrophobic interactions . |
| Trifluoromethyl | 3 | Improves metabolic stability by reducing oxidative degradation . |
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer: Contradictions often arise from subtle structural differences. Steps to address this:
- Co-crystallization Studies : Resolve ligand-target complexes (e.g., with X-ray crystallography) to compare binding modes of active vs. inactive analogs .
- Molecular Dynamics Simulations : Model interactions (e.g., hydrogen bonding with His64 in carbonic anhydrase) to explain potency variations .
- Meta-Analysis : Cross-reference datasets from analogs (e.g., 4-chloro vs. 2-chloro derivatives) to identify trends in IC50 values .
Q. What challenges arise in crystallographic structure determination, and how can they be mitigated?
Methodological Answer: Common challenges and solutions:
- Twinned Crystals : Use SHELXD for dual-space structure solution and refine with SHELXL using TWIN commands .
- Disorder in Propyl Chains : Apply restraints (e.g., DFIX for C–C bond lengths) during refinement .
- Validation Tools : Check geometry with CCDC’s Mercury and validate using checkCIF for ADDSYM alerts .
Q. What strategies improve solubility without compromising bioactivity?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays; confirm stability via HPLC .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the propyl chain for pH-dependent solubility .
- Crystallization Screening : Identify polymorphs with enhanced aqueous solubility using high-throughput salt/cocrystal screens .
Q. How can computational methods predict molecular interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding poses with carbonic anhydrase; validate with MM/GBSA binding energy calculations .
- Pharmacophore Modeling : Define features (e.g., sulfonamide as H-bond acceptor) to screen virtual libraries for analogs .
- QSAR Models : Train regression models using descriptors like LogP and polar surface area to predict IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
